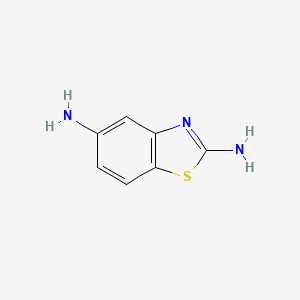

1,3-Benzothiazole-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354313 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50480-29-0 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Benzothiazole 2,5 Diamine and Its Analogues

Classical and Contemporary Synthetic Routes to the 1,3-Benzothiazole-2,5-diamine Core

The construction of the this compound nucleus can be achieved through several established and emerging synthetic strategies. These methods primarily focus on the efficient formation of the fused thiazole (B1198619) ring system onto a benzene (B151609) precursor already bearing the required amino functionalities or their precursors.

Condensation and subsequent cyclization represent the most traditional and widely employed methods for synthesizing the benzothiazole (B30560) ring. evitachem.comwikipedia.org These reactions typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or acid chloride. wikipedia.orgindexcopernicus.com

A common pathway involves the condensation of an appropriately substituted 2-aminobenzenethiol with carbonyl compounds. evitachem.com For instance, the reaction of 2-aminothiophenols with aldehydes, often catalyzed by an acid, proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. ekb.egresearchgate.net A synthesis route for 1,3-benzothiazole-2,6-diamine, a close analogue of the target compound, involves the reaction of p-phenylenediamine (B122844) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine and hydrochloric acid. atbuftejoste.com.ng The reaction proceeds by refluxing the components in ethanol (B145695), followed by cooling to precipitate the product. atbuftejoste.com.ng Another classical approach is the reaction of an aniline (B41778) derivative with a thiocyanate source. For example, the reaction of aniline with acetic acid, bromine, and ammonium thiocyanate leads to the formation of 2-aminobenzothiazole (B30445) derivatives. rsc.org

The following table summarizes representative condensation/cyclization reactions for synthesizing benzothiazole diamine analogues.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| p-Phenylenediamine | Ammonium thiocyanate | Bromine, HCl, Ethanol, Reflux | 1,3-Benzothiazole-2,6-diamine | atbuftejoste.com.ng |

| Benzidine | Potassium thiocyanate | Bromine | Bis(benzothiazole)diamine | nih.gov |

| 2-Aminothiophenol | Aldehydes | Acid catalyst (e.g., Acetic Acid), Oxidation | 2-Substituted Benzothiazole | indexcopernicus.comekb.eg |

A versatile strategy for the synthesis of amino-substituted benzothiazoles, including this compound, involves the chemical reduction of a corresponding nitro-substituted benzothiazole precursor. This two-step approach allows for the introduction of the amino group at a late stage in the synthetic sequence. First, a benzothiazole ring is constructed bearing one or more nitro groups. Subsequently, these nitro groups are reduced to the desired amino functionalities. google.com

Various reducing agents and systems can be employed for this transformation, offering different levels of chemoselectivity. unimi.it Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or the use of metals such as iron, tin, or zinc in acidic media. google.comunimi.it For instance, the Béchamp reduction, which uses iron powder and an acid like acetic acid or hydrochloric acid, is a well-established method for reducing nitroarenes to anilines. unimi.it More modern approaches utilize reagents like trichlorosilane (B8805176) in the presence of an organic base, which provides an efficient and widely applicable method for reducing nitro groups to amines. google.com Another method involves the use of hydroiodic acid (HI) for the reduction of nitro groups, particularly in the synthesis of o-aminophenol derivatives from nitrated phenols. mdpi.com

The choice of reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present on the molecule. organic-chemistry.org The development of highly chemoselective hydrogenation catalysts has been a focus of research to enable the reduction of nitro groups in complex, multifunctional molecules. unimi.itacs.org

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like benzothiazole derivatives from simple starting materials in a single synthetic operation. evitachem.comrsc.org These reactions simplify synthetic procedures by combining multiple reactants in one pot, which reduces reaction time, resource consumption, and waste generation. evitachem.comrsc.org

The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of fused pyrimidine (B1678525) systems, including pyrimido[2,1-b]benzothiazoles. nih.gov In a typical setup, a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound are reacted together. nih.gov For example, a three-component reaction between 2-aminobenzothiazole, various aldehydes, and ethyl acetoacetate (B1235776) can be catalyzed by acetic acid or other catalysts to yield 4H-pyrimido[2,1-b]benzothiazole derivatives. nih.gov While not directly yielding this compound, these MCRs demonstrate the potential for constructing complex heterocyclic systems based on a pre-formed aminobenzothiazole core, which itself could be the diamine target. The development of MCRs that directly assemble the this compound core is an active area of research. rsc.org

Nitro Group Reduction Strategies

Mechanistic Elucidation of Formation Reactions

The formation of the 1,3-benzothiazole ring via the condensation of 2-aminothiophenols with aldehydes is a well-studied process. The proposed mechanism generally begins with the nucleophilic attack of the amino group of the 2-aminothiophenol onto the carbonyl carbon of the aldehyde. researchgate.netchemrxiv.org This is followed by dehydration to form a Schiff base, or imine, intermediate. chemrxiv.org

The subsequent and key step is an intramolecular cyclization. The thiol group attacks the imine carbon, leading to the formation of a five-membered thiazoline (B8809763) ring, specifically a 2,3-dihydro-1,3-benzothiazole intermediate. researchgate.netchemrxiv.org The final step is the oxidation of this intermediate to the aromatic 1,3-benzothiazole. This oxidation can be effected by various oxidants present in the reaction mixture or by atmospheric oxygen, particularly under visible-light-mediated conditions. chemrxiv.org

In acid-catalyzed reactions, such as those using alkyl carbonic acid generated from CO2 and an alcohol, the acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. researchgate.net The catalyst is regenerated in the final dehydration step. researchgate.net

A general mechanistic pathway is depicted below:

Imine Formation: 2-Aminothiophenol + Aldehyde ⇌ Iminobenzothiazole (Schiff Base) + H₂O

Intramolecular Cyclization: Iminobenzothiazole → 2,3-Dihydro-1,3-benzothiazole

Oxidation: 2,3-Dihydro-1,3-benzothiazole + [O] → 1,3-Benzothiazole + H₂O

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental compatibility of benzothiazole synthesis. Both homogeneous and heterogeneous catalysts are employed to facilitate the key bond-forming steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is frequently used in the synthesis of benzothiazoles. indexcopernicus.com Acid catalysis is a common strategy for promoting the condensation reaction between 2-aminothiophenols and aldehydes. indexcopernicus.com Simple Brønsted acids like hydrochloric acid (HCl) and acetic acid (AcOH) are effective in this role. indexcopernicus.comatbuftejoste.com.ng For example, the synthesis of 2-phenyl benzothiazoles can be achieved by reacting 2-aminothiophenol and substituted benzaldehydes in ethanol with acetic acid as the catalyst. indexcopernicus.com Similarly, the formation of 1,3-benzothiazole-2,6-diamine from p-phenylenediamine utilizes concentrated HCl in ethanol. atbuftejoste.com.ng

Recent advancements include the use of self-neutralizing acidic systems, where alkyl carbonic acid, formed in situ from carbon dioxide and an alcohol like methanol, acts as a transient Brønsted acid catalyst. researchgate.net This approach simplifies the work-up procedure as it avoids the need for neutralization with a base. researchgate.net Base-catalyzed condensations have also been developed, using bases like ammonium chloride in a methanol/water solvent system. indexcopernicus.com Furthermore, transition metal complexes can act as homogeneous catalysts; for instance, copper salts have been shown to facilitate efficient synthesis routes for benzothiazoles from readily available starting materials. evitachem.comchinesechemsoc.org

Heterogeneous Catalysis (e.g., Nanocatalysts)

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical synthesis, offering advantages such as easier catalyst separation, reusability, and enhanced stability. wikipedia.org In the synthesis of benzothiazole analogues, heterogeneous catalysts, particularly nanocatalysts, have been extensively employed to improve reaction efficiency and promote greener chemical processes. researchgate.net These reactions typically involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or nitriles. clockss.org

Nanocatalysts are favored due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. Various metal and metal oxide nanoparticles, often supported on matrices like silica (B1680970) or carbon, have proven effective. For instance, magnetic nanoparticles such as magnetite (Fe₃O₄) are frequently used as core supports. They can be functionalized with a silica shell and further modified with catalytic species like copper (Cu) or other acidic/basic groups. This core-shell structure not only provides a robust platform for the catalyst but also allows for simple magnetic separation from the reaction mixture, enhancing recyclability. tandfonline.comresearchgate.net

Research has demonstrated the use of several magnetic nanocatalysts for the synthesis of 2-arylbenzothiazoles. A notable example is a copper(II) complex immobilized on silica-coated magnetic nanoparticles, [Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II)], which acts as a highly efficient and reusable catalyst. researchgate.net This catalyst facilitates the synthesis of benzothiazoles with high yields and can be recycled at least six times without a significant loss of activity. researchgate.net Another approach involves a Fe₃O₄@Pyl-Cu nanocatalyst, which serves as an effective acid catalyst for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol, a green solvent. researchgate.netmdpi.com Similarly, a Fe₃O₄@ABA-aniline-CuI nanocomposite has been developed for the synthesis of benzothiazole-sulfide aryls. atbuftejoste.com.ng

Other heterogeneous catalysts have also been successfully applied. ZnO-beta zeolite has been reported as a simple, high-yield, and reusable catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and various aldehydes. wikipedia.org Likewise, sulfuric acid immobilized on silica gel (H₂SO₄·SiO₂) provides an inexpensive and stable solid acid catalyst with high reactivity for this transformation. researchgate.net

While these heterogeneous catalytic methods are well-established for a wide range of benzothiazole analogues, their specific application for the synthesis of this compound is not prominently documented in the literature. However, it is plausible that these nanocatalyst systems could be adapted for its synthesis, likely starting from precursors such as 2-amino-4-nitrothiophenol followed by reduction, or directly from 1,2,4-triaminobenzene if a suitable thiolation/cyclization agent is employed. The robustness and versatility of these catalytic systems offer a promising avenue for future research into the targeted synthesis of this specific diamine.

Table 1: Examples of Heterogeneous Nanocatalysts in the Synthesis of Benzothiazole Analogues

| Catalyst | Reactants | Solvent | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|---|

| [Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II)] | 2-Aminothiophenol, Aromatic Aldehydes | Not specified | Not specified | High | At least 6 cycles | researchgate.net |

| Fe₃O₄@Pyl-Cu | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | 80 °C, 1 hour | Excellent | Yes, with magnetic field | researchgate.netmdpi.com |

| Fe₃O₄@SiO₂/collagen | 1,2-phenylenediamine, 3-nitrobenzaldehyde | Not specified | Not specified | High | Yes, magnetic separation | tandfonline.com |

| ZnO-beta zeolite | 2-Aminothiophenol, Various Aldehydes | Not specified | Not specified | High | Yes | wikipedia.org |

| ZnO NPs | 2-Aminothiophenol, Substituted Aldehydes | Ethanol / Neat | Room Temp. | 76-96% | Up to 3 cycles | nih.gov |

| H₂SO₄·SiO₂ | 2-Aminothiophenol, Substituted Aldehyde | Not specified | Not specified | High | Yes | researchgate.net |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic routes for heterocyclic compounds like benzothiazoles. semanticscholar.org Traditional synthesis methods often rely on hazardous chemicals, volatile organic solvents, and energy-intensive conditions. molaid.com In contrast, green approaches focus on improving process efficiency, minimizing waste, and using safer, renewable resources. mdpi.comnih.gov

Several green strategies have been successfully applied to the synthesis of benzothiazole analogues. These include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents, and the development of solvent-free reaction conditions. molaid.comrsc.org Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and increase product yields by enabling uniform and rapid heating. semanticscholar.orgmolaid.com Studies have shown that the condensation of 2-aminothiophenols with aldehydes under microwave irradiation is highly efficient, often leading to yields between 85-95%. molaid.comrsc.org

The choice of solvent is another critical aspect of green synthesis. Water and ethanol are preferred green solvents due to their low toxicity, availability, and minimal environmental impact. nih.gov The synthesis of 2-arylbenzothiazoles has been effectively carried out in ethanol at moderate temperatures, often coupled with the use of a recyclable catalyst. mdpi.com Another innovative approach involves using deep eutectic solvents (DESs), which are biodegradable and low-cost alternatives to traditional ionic liquids and volatile organic compounds. google.com

Solvent-free or "neat" reactions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. The condensation of 2-aminothiophenol with aldehydes has been achieved under solvent-free conditions, sometimes facilitated by ultrasound irradiation or by using solid catalysts like a hybrid crystal NH₃(CH₂)₄NH₃SiF₆, which allows for short reaction times and excellent yields at room temperature. wikipedia.orgresearchgate.net

Furthermore, the use of carbon dioxide (CO₂) as a renewable C1 building block and a promoter for reactions is a significant advancement. In a CO₂-alcohol system, CO₂ reacts with the alcohol to form an in-situ alkyl carbonic acid, which can catalyze the condensation of 2-aminothiophenol with aldehydes under mild conditions. mdpi.com This method simplifies the work-up process as it avoids the need for neutralization with a base, thus preventing salt waste. mdpi.com

While these green methodologies have been primarily demonstrated for benzothiazole analogues, they hold immense potential for the sustainable synthesis of this compound. Highlighting its relevance to green chemistry, this compound has itself been used as a component in a novel, recyclable nanocatalyst (BTDA@CNC) for the synthesis of other heterocyclic compounds, underscoring the drive towards creating sustainable catalytic cycles. tandfonline.comresearchgate.net

Table 2: Comparison of Green Synthesis Methods for Benzothiazole Analogues

| Method | Conditions | Advantages | Findings | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation in ethanol (e.g., 80°C, 10 min) | Reduced reaction time, high yields (85-95%), lower energy consumption | 40% reduction in energy and 50% reduction in waste compared to conventional heating. | molaid.comrsc.org |

| Ultrasound Irradiation | Room temperature, solvent-free | Environmentally friendly, excellent yields, mild conditions | Rapid synthesis of benzothiazoles in the presence of sulphated tungstate. | wikipedia.org |

| Green Solvents (e.g., Water, Ethanol) | Room temperature or mild heating | Low toxicity, recyclable, low cost | Effective for catalyst-mediated condensation reactions. | mdpi.comnih.gov |

| Deep Eutectic Solvents (DESs) | Environmental favor conditions | Biodegradable, low cost, efficient catalysis | Used as an eco-friendly catalyst and medium for multicomponent reactions. | google.com |

| Solvent-Free Synthesis | Room temperature, with catalyst (e.g., NH₃(CH₂)₄NH₃SiF₆) | Eliminates solvent waste, simple work-up, high yields (90-99%) | Efficient condensation of 2-aminothiophenol with aldehydes. | researchgate.net |

| CO₂-Promoted Synthesis | CO₂-alcohol system, mild conditions | Uses renewable CO₂, avoids base neutralization and salt waste | Alkyl carbonic acid formed in-situ acts as a catalyst. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Benzothiazole 2,5 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-benzothiazole-2,5-diamine derivatives, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. jbarbiomed.comresearchgate.net

In ¹H NMR spectra of benzothiazole (B30560) derivatives, protons in the aromatic region typically appear as multiplets in the range of δ 6.10–8.10 ppm. mdpi.com For instance, in a series of synthesized benzothiazole analogues, the aromatic protons were observed in this region. jyoungpharm.org The protons of the amino groups often present as broad singlets. For example, in one study, the -NH₂ protons of a benzothiazole derivative appeared as a broad singlet at δ 5.12 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework. Carbons bonded to heteroatoms, such as the C2 carbon in the thiazole (B1198619) ring, are characteristically deshielded and appear in the low-field region of the spectrum. mdpi.com For example, the C2 carbon signal in a benzothiazole derivative was observed at δ 173.2 ppm. ekb.eg The chemical shifts of other aromatic carbons provide further confirmation of the substitution pattern on the benzothiazole core. mdpi.com

Two-dimensional NMR experiments, such as COSY, are also employed to establish connectivity between protons and further solidify structural assignments. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Benzothiazole Derivative ekb.eg

| Nucleus | Chemical Shift (δ ppm) | Multiplicity/Assignment |

| ¹H | 3.24 | s, 2H, NH₂ |

| 3.80 | s, 1H, NH | |

| 7.37-7.98 | m, 2H, Aromatic | |

| ¹³C | 114.5 | Aromatic C |

| 117.8 | Aromatic C | |

| 121.5 | Aromatic C | |

| 123.6 | Aromatic C | |

| 145.8 | Aromatic C | |

| 173.2 | C2 (Thiazole) |

s = singlet, m = multiplet

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. jbarbiomed.comresearchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. nih.gov

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds. mdpi.comnih.gov In EI-MS, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. advancechemjournal.com For example, the EI-MS spectrum of a benzothiazole derivative showed a molecular ion peak at m/z 341.37. asianpubs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. jyoungpharm.org For instance, the HRMS of a derivative gave an [M+H]⁺ ion at 274, confirming its calculated mass. mdpi.com

The fragmentation patterns observed in the mass spectra are characteristic of the benzothiazole core and its substituents, aiding in structural confirmation. The cleavage of bonds adjacent to the thiazole ring and the loss of substituents are common fragmentation pathways.

Table 2: Mass Spectrometry Data for a Synthesized Benzothiazole Derivative asianpubs.org

| Compound | Ionization Method | m/z (Observed) | Assignment |

| T2 | EI-MS | 341.37 | [M]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound derivatives. jbarbiomed.commakhillpublications.co

FT-IR Spectroscopy: The FT-IR spectra of benzothiazole derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. researchgate.net Key absorptions include:

N-H stretching: The amino groups (-NH₂) typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N stretching: The C=N bond within the thiazole ring gives rise to a characteristic absorption band around 1580-1620 cm⁻¹. mdpi.commakhillpublications.co

Aromatic C=C stretching: These vibrations are observed in the 1450-1600 cm⁻¹ region.

C-S stretching: The C-S bond in the thiazole ring shows a weaker absorption, often around 660 cm⁻¹. makhillpublications.co

For example, the FT-IR spectrum of a synthesized benzothiazole derivative showed a C=N stretching band at 1622 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. researchgate.net Computational studies using Density Functional Theory (DFT) can be used to simulate and assign the vibrational spectra of benzothiazole derivatives, aiding in the interpretation of experimental data. researchgate.net

Table 3: Characteristic FT-IR Frequencies for a Benzothiazole Derivative mdpi.com

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C=N (thiazole) | Stretching | 1607 |

| C=N | Stretching | 1622 |

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and chromophoric systems within this compound derivatives. researchgate.net The benzothiazole ring system is a chromophore that absorbs ultraviolet light, and the position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. advancechemjournal.com

The UV-Vis spectra of benzothiazole derivatives typically show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The introduction of amino groups as powerful auxochromes significantly influences the electronic absorption spectra. cdnsciencepub.com Solvatochromism, the change in the position of absorption bands with solvent polarity, can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. researchgate.net For instance, a study on new benzothiazole-derived compounds showed that the absorption maxima were affected by the polarity of solvents like ethanol (B145695), acetone, DMF, and DMSO. mdpi.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic absorption spectra of these molecules. scirp.org

Table 4: UV-Vis Absorption Data for a Benzothiazole Derivative in Different Solvents mdpi.com

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε; L M⁻¹ cm⁻¹) |

| Acetone | 343 | 59,000 |

| Ethanol | 344 | 59,000 |

| DMF | 350 | 59,000 |

| DMSO | 353 | 58,950 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. advancechemjournal.comresearchgate.net

The crystal structure of a benzothiazole derivative confirms the planarity of the fused ring system and the stereochemistry of its substituents. mdpi.combohrium.com For example, the crystal structure of 2-(o-hydroxyphenyl)benzothiazole revealed a planar molecular structure with a strong intramolecular hydrogen bond. scispace.com In another study, the crystal structure of a tin(IV) complex with a benzothiazole-appended ligand showed a distorted trigonal bipyramidal geometry around the tin atom. uky.edu

Crystallographic data for a derivative, N'-(4,5-dimethyl-1,3-benzothiazole-2-yl)-N,N-dimethylethane-1,2-diamine, showed it crystallizes in a triclinic system. The benzothiazole core was nearly planar, and the side chain adopted a gauche conformation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattice play a crucial role in the solid-state packing and properties of these compounds. smolecule.com

Table 5: Selected Crystallographic Data for a Benzothiazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0195 |

| b (Å) | 10.5958 |

| c (Å) | 10.8419 |

| α (°) | 65.421 |

| β (°) | 85.604 |

| γ (°) | 68.904 |

Elemental Analysis and Chromatographic Purity Assessment Techniques

Elemental analysis and chromatographic techniques are essential for verifying the empirical formula and assessing the purity of synthesized this compound derivatives. jbarbiomed.comnih.govadvancechemjournal.comresearchgate.netresearchgate.netfrontiersin.org

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. advancechemjournal.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its accuracy. mdpi.com For example, the calculated and found elemental compositions for a synthesized benzothiazole derivative were in close agreement, confirming its formula. mdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compounds, often providing purity values greater than 95%. jbarbiomed.comjyoungpharm.orgfrontiersin.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile benzothiazole derivatives. gdut.edu.cn

Table 6: Elemental Analysis Data for a Benzothiazole Derivative mdpi.com

| Element | Calculated (%) | Found (%) |

| C | 60.68 | 60.26 |

| H | 4.31 | 4.40 |

| N | 16.33 | 16.30 |

| S | 12.46 | 12.39 |

Biological Activity Profiling and Medicinal Chemistry Applications of 1,3 Benzothiazole 2,5 Diamine Derivatives

Anticancer and Cytotoxic Investigations

Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant potential as anticancer agents. rjptonline.orgnih.gov Research into these compounds has explored their cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms responsible for their activity.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Studies have shown that certain benzothiazole derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. frontiersin.org This process involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome C. frontiersin.org This cascade ultimately activates caspases, which are key executioner proteins in the apoptotic process. frontiersin.orgscielo.br

For instance, one study found that a novel benzothiazole derivative (BTD) promoted ROS accumulation in colorectal cancer cells, which in turn led to apoptosis. frontiersin.org It was observed that BTD treatment led to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, some benzothiazole derivatives have been shown to induce cell cycle arrest, a process that halts cell division. frontiersin.orgnih.gov While some studies have noted slight S-phase arrest, this effect is not always statistically significant. frontiersin.org

The table below summarizes the observed cellular mechanisms of action for selected benzothiazole derivatives.

| Derivative Type | Cancer Cell Line | Observed Cellular Mechanism |

| Benzothiazole derivative (BTD) | Colorectal Cancer Cells | Apoptosis induction via ROS-mediated mitochondrial pathway. frontiersin.org |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231, SKOV3, A549 | Cell cycle arrest and apoptosis induction. nih.gov |

| 1,2,5-Trisubstituted benzimidazoles | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | Apoptosis induction via mitochondrial dysfunction. acs.org |

Inhibition of Key Biological Targets (e.g., Kinases, Topoisomerases)

The anticancer activity of benzothiazole derivatives is also attributed to their ability to inhibit key enzymes essential for cancer cell survival and proliferation. Kinases and topoisomerases are prominent targets.

Kinase Inhibition: Several benzothiazole derivatives have been identified as potent kinase inhibitors. researchgate.net They often act as competitive inhibitors at the ATP-binding site of protein kinases, such as VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). scielo.brresearchgate.net For example, a class of 1,3-benzothiazole derivatives was designed to target pan-RAF kinase inhibition, demonstrating significant cellular activity against mutated BRAF or NRAS cancer cell lines. researchgate.net

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Certain benzothiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and cell death. nih.gov One study identified a 3-aminobenzothiazole-3-ium derivative as having potent topoisomerase II inhibitory activity, suggesting it acts on the enzyme at low doses and also binds to the DNA minor groove at higher concentrations. nih.gov Another class of benzothiazole derivatives has been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govacs.org

The following table details the inhibition of key biological targets by specific benzothiazole derivatives.

| Derivative/Compound | Target Enzyme | Type of Inhibition |

| 1,3-Benzothiazole derivatives | Pan-RAF Kinase | Selective, targeting the ATP-binding site. researchgate.net |

| 3-Aminobenzothiazole-3-ium 4-methylbenzene sulfonate | Topoisomerase II | Potent inhibitory activity. nih.gov |

| Benzothiazole ethyl urea (B33335) compounds | DNA gyrase and Topoisomerase IV | Potent ATPase activity inhibition. nih.gov |

| 4,5-Dibromopyrrole-2-carbonyl substituted benzothiazole-2,6-diamine | DNA gyrase | Potent inhibition. nih.gov |

In Vitro and In Vivo Biological Screening Methodologies

The evaluation of the anticancer potential of 1,3-benzothiazole-2,5-diamine derivatives involves a combination of in vitro and in vivo screening methods.

In Vitro Screening: The initial assessment of anticancer activity is typically performed using in vitro assays on various cancer cell lines. scielo.brnih.gov The MTT assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. rjptonline.org This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov For example, some aryl imidazole (B134444) derivatives containing a benzothiazole moiety showed cytotoxicity at low concentrations against cell lines like HepG2. scielo.br Similarly, fluorinated 2-aryl benzothiazole derivatives were evaluated against MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov

The table below provides examples of cell lines and screening methods used in the evaluation of benzothiazole derivatives.

| Derivative Type | Cell Lines Used | Screening Methodologies |

| Arylimidazole derivatives with benzothiazole | HepG2, MCF-7, HeLa | Cytotoxicity assays. nih.gov |

| Fluorinated 2-aryl benzothiazoles | MDA-MB-468, MCF-7 | GI50 determination. nih.gov |

| Benzothiazole derivative (BTD) | CT26 (in mice) | In vivo tumor growth inhibition. frontiersin.org |

| Amidino substituted benzimidazoles/benzothiazoles | A549, HCC827, NCI-H358 | MTS cytotoxicity assay, BrdU proliferative assay (2D and 3D). nih.gov |

Antimicrobial Efficacy

Benzothiazole derivatives have emerged as a significant class of compounds with broad-spectrum antimicrobial activity. scielo.brscielo.br They have been investigated for their effectiveness against a range of pathogenic bacteria and fungi. mdpi.com

Antibacterial Spectrum and Potency

Derivatives of 1,3-benzothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.brijrpc.com The position and nature of substituents on the benzothiazole ring play a crucial role in determining the antibacterial potency. nih.gov

Several studies have synthesized and evaluated series of benzothiazole derivatives, revealing significant inhibitory effects. For example, some benzothiazole-1,2,3-triazole compounds showed activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. scielo.br Another study reported that certain pyrimidine (B1678525) benzothiazole derivatives exhibited potent activity against S. aureus and Salmonella typhi. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of these compounds. nih.gov Some derivatives have shown MIC values comparable to or even better than standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov For instance, certain 2-arylbenzothiazole analogues displayed excellent activity against Enterococcus faecalis and Klebsiella pneumoniae. nih.gov

The table below presents the antibacterial spectrum of various benzothiazole derivatives.

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Benzothiazole-1,2,3-triazoles | B. cereus, S. aureus scielo.br | E. coli, P. aeruginosa scielo.br |

| Pyrimidine benzothiazole derivatives | S. aureus nih.gov | S. typhi, E. coli nih.gov |

| 2-Arylbenzothiazole analogues | E. faecalis nih.gov | K. pneumoniae nih.gov |

| Phenyl urea clubbed benzothiazole analogues | S. aureus, E. faecalis nih.gov | - |

| Pyrrolidine-2-one benzothiazole derivatives | - | P. aeruginosa, E. coli nih.gov |

Antifungal Properties

In addition to their antibacterial effects, many benzothiazole derivatives exhibit significant antifungal properties. scielo.brmdpi.com They have been tested against various fungal strains, including clinically relevant species like Candida albicans, Candida parapsilosis, and Candida krusei. scielo.br

Studies have shown that the antifungal activity is also influenced by the specific substitutions on the benzothiazole core. rjptonline.org For example, the presence of a mercapto group at the 2-position of the benzothiazole nucleus has been found to be important for activity against bacteria, while bulky substituents at the 6-position can enhance antifungal activity. researchgate.net Some synthesized benzothiazole compounds have shown antifungal activity comparable to standard antifungal drugs. scielo.br For instance, certain heteroaryl derivatives of benzothiazole displayed good potency against Trichophyton viride and Aspergillus niger. mdpi.com

The table below summarizes the antifungal properties of selected benzothiazole derivatives.

| Derivative Type | Fungal Strains |

| Benzothiazole-1,2,3-triazoles | Fusarium solani, C. albicans scielo.br |

| General benzothiazole compounds | C. albicans, C. parapsilosis, C. krusei scielo.br |

| Heteroaryl benzothiazole derivatives | T. viride, A. niger mdpi.com |

| 2-Mercapto-1,3-benzothiazole isosters | C. albicans, C. tropicalis researchgate.net |

Antiviral Activities

Derivatives of 1,3-benzothiazole have demonstrated notable antiviral properties against a range of DNA and RNA viruses. nih.govacs.orgacs.orgnih.gov A series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their in vitro antiviral activities. nih.govacs.orgnih.gov

In one study, several synthesized compounds showed a viral reduction of 50% or more against Coxsackievirus B4 (CBV4). nih.gov Specifically, compounds 7e , 7f , and 13a exhibited significant activity against Herpes Simplex Virus-1 (HSV-1), while compounds 7f and 13a also showed a 60% viral reduction against Hepatitis A virus (HAV). nih.gov Furthermore, compound 13a displayed moderate potency against both Hepatitis C virus (HCVcc) and Human Adenovirus 7 (HAdV7). nih.gov The antiviral activity of these compounds is attributed to their ability to inhibit the USP7 enzyme. nih.govacs.org

Another study focused on benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety. Compound 5i (N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed protective and inactivation activities of 79.5% and 88.3% against Tobacco Mosaic Virus (TMV), respectively, which were better than the commercial agent ningnanmycin. tandfonline.com

Some benzothiazole derivatives have also been investigated for their activity against the Human Immunodeficiency Virus (HIV). mdpi.com For instance, 2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)benzo[d]thiazole (15 ) was synthesized and proposed to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com

Table 1: Antiviral Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 7e | Herpes Simplex Virus-1 (HSV-1) | >50% viral reduction | nih.gov |

| 7f | Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV) | >50% and 60% viral reduction, respectively | nih.gov |

| 13a | Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV), Hepatitis C virus (HCVcc), Human Adenovirus 7 (HAdV7) | >50% viral reduction against HSV-1 and HAdV7; 60% against HAV; 56.7% against HCVcc | nih.gov |

| 5i | Tobacco Mosaic Virus (TMV) | 79.5% protective activity, 88.3% inactivation activity | tandfonline.com |

| 15 | Human Immunodeficiency Virus (HIV-1) | NNRTI activity | mdpi.com |

| 38 | Coxsackie virus B4, Varicella-zoster virus (TK+ VZV) | MIC of 16 microg/ml against Coxsackie B4; EC50 of 9.9 microg/ml against VZV | researchgate.net |

Anti-inflammatory Response Modulation

Benzothiazole derivatives have been extensively studied for their anti-inflammatory properties. nih.govsphinxsai.comnih.govwiley.com A series of novel benzothiazole compounds were designed, with compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) significantly decreasing the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Mechanistic studies revealed that B7 inhibits both the AKT and ERK signaling pathways, which are involved in inflammation and cancer progression. nih.gov

In another study, new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema, with inhibition percentages reaching up to 80% and 78% respectively after 3 hours. nih.gov Molecular docking studies indicated a strong binding interaction of these compounds with inflammatory receptors. nih.gov

Furthermore, a series of 2-amino benzothiazole derivatives were synthesized and evaluated. sphinxsai.com Compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) were identified as the most active compounds in reducing carrageenan-induced paw edema in mice. sphinxsai.com The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups at the 4 or 5 position of the benzothiazole ring increased anti-inflammatory activity. sphinxsai.com

Table 2: Anti-inflammatory Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Assay | Key Findings | Reference |

|---|---|---|---|

| B7 | IL-6 and TNF-α activity | Significantly decreased cytokine activity | nih.gov |

| 17c | Carrageenan-induced rat paw edema | 80% inhibition at 3 hours | nih.gov |

| 17i | Carrageenan-induced rat paw edema | 78% inhibition at 3 hours | nih.gov |

| Bt2 | Carrageenan-induced paw edema | Most active compound in the series | sphinxsai.com |

| Bt7 | Carrageenan-induced paw edema | Most active compound in the series | sphinxsai.com |

Anti-tubercular Potentials

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new anti-tubercular agents, and benzothiazole derivatives have shown significant promise in this area. nih.govbenthamdirect.comnih.govresearchgate.net

A series of novel benzothiazole (BNTZ) derivatives were synthesized and screened for their anti-tubercular activity. nih.gov Compound BNTZ 9 , which contains an isoquinoline (B145761) nucleus, demonstrated remarkable activity at 8 µg/mL against both susceptible and multi-drug resistant strains of M. tuberculosis. nih.gov Another compound, BNTZ 2 , with a naphthalene (B1677914) nucleus, was active at 6 µg/mL and 11 µg/mL against susceptible and resistant strains, respectively. nih.gov Molecular modeling suggested that these compounds target mycobacterium lysine-ɛ-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase. nih.gov

In a separate study, diamide (B1670390) benzothiazole derivatives were synthesized and evaluated, with some compounds showing superior activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL in the Alamar blue assay. benthamdirect.com Similarly, benzothiazole hydrazine (B178648) compounds displayed greater activity (MIC values of 1.6 to 25 μg mL−1) compared to benzothiazole carbohydrazide (B1668358) derivatives. nih.gov

Hybrid molecules incorporating benzothiazole and pyrazole (B372694) scaffolds have also been explored. benthamscience.com Several of these hybrid compounds exhibited excellent in-vitro anti-TB activity, with MIC values as low as 1.6 μg/mL, which is superior to the standard drugs isoniazid (B1672263) and ciprofloxacin. benthamscience.com

Table 3: Anti-tubercular Activity of Selected 1,3-Benzothiazole Derivatives

| Compound/Series | Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| BNTZ 9 | M. tuberculosis H37Rv & MDR strains | 8 µg/mL | nih.gov |

| BNTZ 2 | M. tuberculosis H37Rv & MDR strains | 6 µg/mL & 11 µg/mL, respectively | nih.gov |

| Diamide benzothiazole derivatives | Not specified | 1.6 µg/mL | benthamdirect.com |

| Benzothiazole hydrazine compounds | M. tuberculosis H37Rv | 1.6 - 25 μg mL−1 | nih.gov |

| Pyrazole conjugated benzothiazole derivatives | M. tuberculosis | Up to 1.6 μg/mL | benthamscience.com |

| 38 | M. tuberculosis H37Rv | 79% inhibition | researchgate.net |

Antimalarial Studies

With the spread of drug-resistant Plasmodium falciparum, there is an urgent need for new antimalarial drugs. banglajol.infocambridge.orgderpharmachemica.comderpharmachemica.com Benzothiazole derivatives have emerged as a promising class of compounds in this regard. cambridge.orgnih.gov

In one study, 39 derivatives of 2-substituted 6-nitro- and 6-amino-benzothiazoles were tested in vitro. cambridge.org Two compounds, A12 and C7 , showed specific and potent antimalarial properties against both drug-sensitive and drug-resistant strains of P. falciparum. cambridge.orgresearchgate.net In vivo studies in mice infected with P. berghei confirmed the efficacy of these compounds, showing a sustained decrease in parasitemia. cambridge.org These compounds were found to be active against all stages of the parasite. cambridge.org

Another study reported the synthesis of six 2,6-substituted benzothiazole derivatives. banglajol.info Compound 3b , with a furoyl group substitution, was the most effective against P. falciparum, with IC50 values of 24.4 µM (24 hours) and 12.3 µM (48 hours). banglajol.info Compound 4 , which has a thiophene (B33073) sulfonamide group, also showed good activity. banglajol.info The presence of a nitro group on the benzothiazole ring was noted to be important for anti-plasmodial activity. banglajol.info

Table 4: Antimalarial Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Parasite Strain(s) | Activity (IC50/Effect) | Reference |

|---|---|---|---|

| A12 | P. falciparum (W2, 3D7), P. berghei | Potent in vitro and in vivo activity | cambridge.orgresearchgate.net |

| C7 | P. falciparum (W2, 3D7), P. berghei | Potent in vitro and in vivo activity | cambridge.orgresearchgate.net |

| 3b | P. falciparum | IC50: 24.4 µM (24h), 12.3 µM (48h) | banglajol.info |

| 4 | P. falciparum | IC50: 45.2 µM (24h), 19.4 µM (48h) | banglajol.info |

Investigations in Neurodegenerative Disorders

Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. bohrium.commdpi.comnih.govmdpi.comnih.govsemanticscholar.orgmdpi.comresearchgate.net

For Alzheimer's disease, research has focused on multitarget-directed ligands. mdpi.comnih.govsemanticscholar.orgrsc.org One study identified compound 15 , a benzothiazole-piperazine derivative, as a potent inhibitor of both acetylcholinesterase (AChE) and Aβ1–42 aggregation, with an IC50 of 0.42 μM for AChE inhibition. mdpi.com Another series of novel benzothiazole derivatives showed significant inhibitory activity against AChE and monoamine oxidase-B (MAO-B), as well as the ability to prevent beta-amyloid plaque formation. rsc.org Compound 4f from this series was particularly potent, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM against AChE and MAO-B, respectively. rsc.org

In the context of Parkinson's disease and other tauopathies, benzothiazole- and indole-based compounds have been designed to target the aggregation of tau and α-synuclein proteins. nih.gov Compounds 46 and 48 demonstrated high anti-aggregation activity against α-syn fibrils, with compound 48 also remarkably inhibiting α-syn inclusion in cell-based assays. nih.gov

Table 5: Activity of Selected 1,3-Benzothiazole Derivatives in Neurodegenerative Disorder Models

| Compound | Target/Disorder Model | Key Findings | Reference |

|---|---|---|---|

| 15 | Alzheimer's Disease (AChE and Aβ aggregation) | IC50 = 0.42 μM for AChE inhibition | mdpi.com |

| 4f | Alzheimer's Disease (AChE and MAO-B) | IC50 = 23.4 nM (AChE), 40.3 nM (MAO-B) | rsc.org |

| 46 | α-synuclein aggregation | High anti-aggregation activity | nih.gov |

| 48 | α-synuclein aggregation and inclusion | High anti-aggregation activity and inhibition of inclusion | nih.gov |

Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Antioxidant)

Beyond the activities detailed above, this compound derivatives have shown a range of other pharmacological effects. derpharmachemica.comderpharmachemica.comrjptonline.orgderpharmachemica.com

Anticonvulsant Activity: The benzothiazole nucleus is a component of compounds with demonstrated anticonvulsant properties. derpharmachemica.com

Antidiabetic Activity: Several studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents. rjptonline.orgnih.govmdpi.com A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized, and several compounds showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov Other studies have shown that the antidiabetic activity of some benzothiazole derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

Antioxidant Activity: Benzothiazole derivatives have also been evaluated for their antioxidant properties. researchgate.netnih.gov In one study, amino acid-benzothiazole derivatives were synthesized, and those bearing an ethoxy group at the 6-position of the benzothiazole ring were found to be the most effective antioxidants in a DPPH radical scavenging assay. researchgate.net Another study devised a series of benzothiazoles and investigated their antioxidant and photoprotective properties for skin protection. nih.gov Compounds 9a and 10a exhibited excellent UVB filtering capacity and antioxidant activity, making them promising candidates for skin protective agents. nih.gov

Table 6: Other Pharmacological Activities of Selected 1,3-Benzothiazole Derivatives

| Activity | Compound/Series | Key Findings | Reference |

|---|---|---|---|

| Antidiabetic | N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Significant lowering of plasma glucose; potential 11β-HSD1 inhibition | nih.gov |

| Antioxidant | Amino acid-benzothiazole derivatives with 6-ethoxy group | Most effective antioxidants in the series | researchgate.net |

| Antioxidant/Photoprotective | Compounds 9a and 10a | Excellent UVB filtering and antioxidant activity | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 1,3 Benzothiazole 2,5 Diamine Scaffolds

Influence of Substituent Nature and Position on Bioactivity

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govmdpi.com The positions available for substitution on the benzothiazole ring, particularly positions 2, 4, 5, 6, and 7, are active sites for modification. rjptonline.org Changes at these positions can significantly alter the compound's pharmacological profile. derpharmachemica.comnih.gov

For instance, substitutions at the C-2 position are common and have a profound impact on bioactivity. derpharmachemica.com The introduction of different groups at this position can lead to a variety of biological responses, including anticancer, antimicrobial, and anti-inflammatory activities. derpharmachemica.comrjptonline.org The benzene (B151609) ring of the benzothiazole scaffold also offers multiple sites for substitution. For example, the presence of an electron-withdrawing group like a chloro (-Cl) group at position 4 has been found to increase antifungal activity in some 2-mercaptobenzothiazole (B37678) derivatives. derpharmachemica.com Conversely, introducing a methoxy (B1213986) (-OCH3) group at the same position can confer antibacterial properties. derpharmachemica.com

In the context of anticancer activity, chloro-substituted aminobenzothiazoles have shown greater sensitivity against cancer cell lines compared to their fluoro-substituted counterparts. derpharmachemica.com Furthermore, a review of various benzothiazole derivatives indicates that substitutions at the 2, 5, and 6-positions are particularly flexible for achieving diverse biological activities. nih.gov For example, 2,6-disubstituted benzothiazole derivatives have been investigated for their in-vitro anti-cancer efficacy. rjptonline.org

The following table summarizes the influence of various substituents on the bioactivity of benzothiazole scaffolds based on available research.

| Position of Substitution | Substituent Group | Resulting Bioactivity |

| C-2 | Phenyl and substituted phenyl groups | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory rjptonline.org |

| C-2 | Pyrano-2,3-pyrazole moiety | Improved bacterial inhibition nih.gov |

| C-2 | Ethylene nitrile-amino benzoxazole (B165842) moiety | Improved bacterial inhibition nih.gov |

| C-4 | Methoxy group (-OCH3) | Antibacterial activity derpharmachemica.com |

| C-4 | Chloro group (-Cl) | Increased antifungal activity derpharmachemica.com |

| C-6 | Chloro group (-Cl) on aminobenzothiazole | Increased sensitivity to cancer cell lines derpharmachemica.com |

| 2, 5, and 6 | Heteroaryl substitutions | Flexible for achieving diverse activities nih.gov |

Rational Design of 1,3-Benzothiazole-2,5-diamine Analogues for Target Specificity

Rational drug design aims to develop new compounds with improved potency, selectivity, and reduced toxicity. rsc.org For this compound and its analogues, this involves modifying the core structure to enhance its interaction with specific biological targets. researchgate.net This process often relies on understanding the SAR and can be guided by computational methods.

One key strategy is pharmacophoric hybridization, which involves combining the benzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced efficacy and potentially new mechanisms of action. rsc.org This approach aims to develop molecules that can bind to multiple targets or have improved affinity for a single target. researchgate.net

For example, in the development of inhibitors for specific enzymes, the benzothiazole core can be systematically modified. The replacement of a sulfonyl linkage with a carbonyl amide linkage in a series of 1H-1,2,3-triazole-4-carboxamides was explored to generate analogues with different cellular activities. nih.gov This highlights how subtle changes in the linker between the benzothiazole core and other parts of the molecule can significantly impact biological outcomes.

The design of analogues also considers the electronic properties of the substituents. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzothiazole ring system, thereby influencing its binding affinity to target proteins. mdpi.com For instance, in the design of fluorescent probes, the strategic placement of electron-donating amine groups and electron-withdrawing nitro groups on a benzothiadiazole core can fine-tune the molecule's optical and electronic properties. mdpi.com

The table below illustrates some rational design strategies for benzothiazole analogues.

| Design Strategy | Modification | Intended Outcome |

| Pharmacophoric Hybridization | Combining benzothiazole with other active moieties. rsc.org | Enhanced efficacy, improved binding affinity, reduced toxicity. rsc.org |

| Linker Modification | Replacing a sulfonyl linkage with a carbonyl amide. nih.gov | Altered cellular activity and target interaction. nih.gov |

| Bioisosteric Replacement | Substituting groups with similar physical and chemical properties. core.ac.uk | Decrease toxicity, improve pharmacokinetic profile. core.ac.uk |

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups. mdpi.com | Modified electronic properties and binding affinity. mdpi.com |

Pharmacophore Development and Structural Optimization

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. dovepress.comresearchgate.net For the this compound scaffold, developing a pharmacophore model helps in understanding the key interactions with its biological target and guides the design of new, more potent compounds. thaiscience.infocolumbiaiop.ac.in

A pharmacophore model is typically generated by analyzing the structures of a set of active compounds and identifying common chemical features. columbiaiop.ac.in These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.info For instance, a study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.info This model proved useful in predicting the activity of new compounds. thaiscience.info

Once a pharmacophore model is established, it can be used for several purposes:

Virtual Screening: To search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com

Lead Optimization: To guide the modification of existing lead compounds to better fit the pharmacophore model and improve their potency and selectivity. core.ac.ukcolumbiaiop.ac.in

3D-QSAR: To develop quantitative structure-activity relationship models that correlate the three-dimensional properties of molecules with their biological activity. thaiscience.info

The table below outlines the key features often considered in the pharmacophore development for benzothiazole derivatives.

| Pharmacophoric Feature | Description | Role in Bioactivity |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. thaiscience.info | Forms key interactions with the biological target. thaiscience.info |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. thaiscience.info | Crucial for specific binding to the receptor. thaiscience.info |

| Hydrophobic Site (H) | A non-polar region of the molecule. thaiscience.info | Interacts with hydrophobic pockets in the target protein. thaiscience.info |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. thaiscience.info | Participates in π-π stacking or other aromatic interactions. thaiscience.info |

Conformational Analysis and Bioactive Conformation Identification

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. arxiv.org For flexible molecules like many derivatives of this compound, identifying the specific conformation that is responsible for its biological activity (the bioactive conformation) is a key step in drug design.

The benzothiazole core itself is a relatively planar and rigid structure. However, the substituents attached to it, particularly at the 2- and 5-positions, can have significant conformational flexibility. For example, a diethylenediamine side chain attached to a benzothiazole core has been observed to adopt a gauche conformation, which is stabilized by an intramolecular hydrogen bond.

Understanding the preferred conformation of a molecule and its bioactive conformation can be achieved through various experimental techniques, such as X-ray crystallography and NMR spectroscopy, as well as computational methods. arxiv.orgmdpi.com For instance, single-crystal X-ray diffraction can provide precise information about the bond lengths, bond angles, and dihedral angles of a molecule in its solid state. Computational methods, on the other hand, can be used to explore the full conformational space of a molecule and identify low-energy, stable conformations. arxiv.org

The identification of the bioactive conformation is essential for structure-based drug design, where a ligand is designed to fit into the binding site of a target protein. By knowing the precise shape that the ligand needs to adopt, medicinal chemists can design new molecules with improved complementarity to the target, leading to higher potency and selectivity.

The following table summarizes key aspects of conformational analysis for benzothiazole derivatives.

| Analysis Aspect | Description | Importance in Drug Design |

| Planarity of Benzothiazole Core | The benzothiazole ring system is nearly planar. | Provides a rigid anchor for flexible side chains. |

| Side Chain Conformation | Substituents can adopt various spatial arrangements. | Determines the overall shape of the molecule and its fit to the target. |

| Intramolecular Hydrogen Bonding | Hydrogen bonds within the same molecule can stabilize certain conformations. | Can lock the molecule into its bioactive conformation. |

| Dihedral Angles | The angle between different planes in the molecule can influence its shape. | Defines the relative orientation of different parts of the molecule. |

Computational Chemistry and Molecular Modeling of 1,3 Benzothiazole 2,5 Diamine Systems

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure of 1,3-benzothiazole derivatives. mdpi.comnih.gov These studies focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to determining a molecule's reactivity and its ability to participate in charge transfer interactions. nih.govscirp.org

The distribution of HOMO and LUMO orbitals is often localized on the benzothiazole (B30560) ring system, indicating its central role in the molecule's electronic activity. nih.gov The energy gap (ΔE) between the HOMO and LUMO levels is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, making the molecule more prone to electronic transitions. mdpi.com For instance, in a series of benzothiazole derivatives, the introduction of different substituents can modulate this energy gap. A study showed that a derivative with a CF3 substituent had the lowest HOMO-LUMO energy gap (4.46 eV) compared to the unsubstituted counterpart (4.73 eV), indicating its higher reactivity. mdpi.com

The electronic structure of benzothiazole derivatives reveals a delocalized system, typically with a negative charge concentration in the heterocyclic portion and a positive charge in the benzene (B151609) ring. chempap.org This charge distribution is fundamental to how the molecule interacts with its environment and biological targets. Quantum-chemical methods like CNDO/2 have been used to study the transmission of substituent effects, showing that electronic influences are more effectively transmitted from the heterocycle to the benzene part of the molecule. chempap.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies of Selected Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | - | - | 4.73 |

Note: Specific HOMO and LUMO energy values for 1,3-Benzothiazole-2,5-diamine were not available in the searched literature, hence representative data for related derivatives is provided. Data sourced from a computational study on benzothiazole derivatives. mdpi.com

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This method is extensively used to study how this compound and its analogs interact with various biological targets, such as protein kinases, enzymes, and DNA. biointerfaceresearch.com

Docking studies have been instrumental in elucidating the mechanism of action for many benzothiazole derivatives. For example, in the context of cancer therapy, docking analyses have shown that benzothiazole compounds can bind to the ATP-binding site of protein kinases like p56lck and VEGFR-2. biointerfaceresearch.comwiley.com The benzothiazole moiety often fits into a lipophilic pocket of the receptor, while amine groups can form crucial hydrogen bonds with key amino acid residues like Asp1044 and Glu883 in VEGFR-2. wiley.com Similarly, studies targeting the p53-MDM2 pathway have identified benzothiazole derivatives with high glide scores, indicating strong binding potential. nih.gov

In the development of antibacterial agents, docking has been used to predict the interaction of benzothiazole derivatives with enzymes like DNA gyrase and MurB. nih.gov These studies help in understanding the structural requirements for potent inhibitory activity. For instance, a study on azo-clubbed benzothiazole analogues showed that the most stable complex with DNA gyrase had a binding affinity of -7.353 kcal/mol. nih.gov Furthermore, molecular docking has been applied to investigate the binding of benzothiazole derivatives to DNA, with some compounds showing effective binding to the minor grooves of AT-rich sequences.

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kemdikbud.go.id These models are valuable for predicting the activity of new compounds and for understanding the structural features that are critical for their function. nih.gov

For benzothiazole derivatives, QSAR and GQSAR analyses have been successfully applied to develop potent anticancer agents. chula.ac.thchula.ac.thresearchgate.net In a GQSAR study on 41 benzothiazole derivatives, the molecules were fragmented, and models were generated using multiple linear regression. chula.ac.thchula.ac.thresearchgate.net The analysis revealed that the presence of hydrophobic groups at one position (R1) and lipophilic groups at another (R2) could potentiate anticancer activity. chula.ac.thchula.ac.th Another QSAR study on benzothiazole derivatives as anticancer agents identified the steric parameter (MRR), the net charge of the first atom of a substituent (QFR), and the square of the hydrophobicity (logP)² as key factors influencing activity. sciengine.com

These models are statistically validated using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predicted r² (pred_r²). A robust QSAR model will have high values for these parameters, indicating good internal and external predictive power. chula.ac.th For example, one GQSAR model for anticancer benzothiazoles showed an r² of 0.81, q² of 0.75, and pred_r² of 0.70. chula.ac.th Such models provide valuable insights for the rational design of new, more effective benzothiazole-based drugs. chula.ac.th

Table 2: Key Parameters from a GQSAR Model for Anticancer Benzothiazole Derivatives

| Model | r² | q² | pred_r² | Key Descriptors |

|---|---|---|---|---|

| Model A | 0.81 | 0.75 | 0.70 | R1-DeltaEpsilonC, R1-XKHydrophilic Area, R2-6 Chain Count |

| Model B | - | - | - | R1-DeltaAlphaB, R1-XKHydrophilic Area, R2-HosoyaIndex |

Note: This table presents descriptors from selected GQSAR models developed for a series of 40 benzothiazole derivatives. chula.ac.th

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the prediction of binding free energies over time. nih.govtcmsp-e.com This technique complements molecular docking by exploring the conformational landscape of the complex and refining the understanding of binding interactions.

MD simulations have been employed to study the stability of benzothiazole derivatives within the active sites of their target proteins. nih.govnih.gov For instance, a 200 ns MD simulation of a promising benzothiazole derivative (B25) targeting the p53-MDM2 complex was used to assess the stability and interactions of the complex. nih.govtandfonline.com Similarly, simulations of benzothiazole-thiazole hybrids as p56lck inhibitors have provided insights into their binding patterns. biointerfaceresearch.com

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.govresearchgate.net Stable RMSD values over the simulation time indicate a stable protein-ligand complex. researchgate.net Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), provide a more quantitative prediction of binding affinity. tandfonline.com For example, the MM-GBSA analysis of designed benzothiazole derivatives targeting MDM2 showed binding free energies ranging from -44.89 to -79.39 kcal/mol. tandfonline.com

ADMET Prediction and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. biointerfaceresearch.cominnovareacademics.in For this compound and its derivatives, various computational tools are used to assess their drug-likeness.

A key component of this assessment is the evaluation against Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties like molecular weight (<500 Da), logP (<5), number of hydrogen bond donors (<5), and number of hydrogen bond acceptors (<10). innovareacademics.innih.gov Studies on various series of benzothiazole derivatives have shown that many compounds adhere to these criteria, suggesting good potential for oral administration. nih.govinnovareacademics.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Riluzole |

| Thioflavin T |

| Ethoxzolamide |

| Zopolrestat |

| Frentizole |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide |

| 2-amino-6-trifluoromethoxy benzothiazole |

Derivatization Strategies and Synthetic Transformations of 1,3 Benzothiazole 2,5 Diamine

Functionalization at Amino Substituents

The presence of two primary amino groups at the C2 and C5 positions of the benzothiazole (B30560) ring makes them prime targets for various functionalization reactions. These reactions are fundamental in altering the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Acylation and Alkylation:

The amino groups of 1,3-benzothiazole-2,5-diamine readily undergo acylation and alkylation. Acylation, often carried out with acyl chlorides or anhydrides, can produce amide derivatives. evitachem.com For instance, the reaction with chloroacetyl chloride introduces a reactive handle for further modifications. rsc.org Similarly, alkylation with alkyl halides can introduce various alkyl groups to the amino nitrogens. evitachem.comgoogle.com These reactions can be directed to one or both amino groups, depending on the reaction conditions and stoichiometry. For example, N-methylation has been reported to yield N-Methyl-benzothiazole-2,5-diamine. evitachem.com

Schiff Base Formation:

Condensation of the amino groups with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is a cornerstone for creating a diverse library of derivatives. The resulting imine bond can be further reduced to a secondary amine or utilized in the synthesis of more complex heterocyclic systems. The reaction of 2-amino-1,3-benzothiazole derivatives with various aldehydes is a well-established method for synthesizing a wide array of Schiff bases. uobaghdad.edu.iqbhu.ac.in

Table 1: Examples of Functionalization at Amino Substituents

| Reagent | Reaction Type | Product Type |

| Acyl Halides/Anhydrides | Acylation | Amides evitachem.com |

| Alkyl Halides | Alkylation | Alkylated Amines evitachem.comgoogle.com |

| Aldehydes/Ketones | Condensation | Schiff Bases uobaghdad.edu.iqbhu.ac.in |

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents. The amino groups are strong activating groups and direct incoming electrophiles primarily to the ortho and para positions relative to themselves. lkouniv.ac.in

Halogenation and Nitration:

Halogenation, such as bromination, can introduce halogen atoms onto the aromatic ring. mnstate.edu These halogenated derivatives serve as valuable intermediates for subsequent cross-coupling reactions. Nitration, typically performed with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring. lkouniv.ac.inresearchgate.netosi.lv The position of nitration is dictated by the directing effects of the amino and thiazole (B1198619) moieties. Studies on related benzothiazole systems have shown that nitration can occur at various positions on the benzene ring. osi.lvtuni.fi

Due to the electron-rich nature of the benzothiazole ring system, electrophilic substitution reactions can proceed under relatively mild conditions. smolecule.com However, the presence of the activating amino groups can also lead to multiple substitutions if the reaction conditions are not carefully controlled. mnstate.edu

Cross-Coupling Reactions and Heterocyclic Annulations

The derivatized forms of this compound, particularly halogenated intermediates, are excellent substrates for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for creating biaryl structures. nih.govfishersci.co.ukacs.org A bromo-substituted this compound derivative can be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base. nih.gov

Ullmann Condensation:

The Ullmann condensation is another important cross-coupling reaction, particularly for the formation of C-N and C-O bonds, often using a copper catalyst. This can be employed to couple the amino groups of this compound with aryl halides.

Heterocyclic Annulations: